molecular formula C6H11N3 B3021225 (1-Ethyl-1h-pyrazol-3-yl)methanamine CAS No. 956758-70-6

(1-Ethyl-1h-pyrazol-3-yl)methanamine

Cat. No. B3021225
CAS RN: 956758-70-6
M. Wt: 125.17 g/mol
InChI Key: LLUVLTBWVXCDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Ethyl-1h-pyrazol-3-yl)methanamine” is an organic compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “(1-Ethyl-1h-pyrazol-3-yl)methanamine” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is an ethyl group (C2H5) and a methanamine group (CH2NH2) .

Scientific Research Applications

Fluorescent Properties and Metal Ion Detection

1,3,5-trisubstituted-1H-pyrazoles, which can be synthesized from compounds like “(1-Ethyl-1h-pyrazol-3-yl)methanamine”, have excellent fluorescence properties . They can change color from orange-red to cyan in different solvents when an electron withdrawing group is attached . These compounds can also act as metal ion fluorescent probes with excellent selectivity for Ag+ detection .

Photoluminescent and Photorefractive Materials

1,3,5-Triarylpyrazoline compounds, which can be synthesized from compounds like “(1-Ethyl-1h-pyrazol-3-yl)methanamine”, can be used as photoluminescent and photorefractive materials . They have better hole transport characteristics, thermal stability, and washing resistance .

Medical Applications

Pyrazoline derivatives have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .

Textile Industry

Triarylpyrazoline compounds have been used as fluorescent whitening agents in the textile industry .

High-tech Applications

In recent years, the applications of these compounds in high-tech fields, such as laser dyes and fluorescent probes, have been developed by leaps and bounds .

Antiviral Activity

Indole derivatives, which can be synthesized from compounds like “(1-Ethyl-1h-pyrazol-3-yl)methanamine”, possess various biological activities, including antiviral activity .

Antimicrobial Activity

Newly synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, which can be synthesized from compounds like “(1-Ethyl-1h-pyrazol-3-yl)methanamine”, were evaluated for in vitro antibacterial and antifungal activity .

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which can be synthesized from compounds like "(1-Ethyl-1h-pyrazol-3-yl)methanamine" .

Mechanism of Action

The mechanism of action of “(1-Ethyl-1h-pyrazol-3-yl)methanamine” is not clear from the available information. Pyrazole derivatives have been studied for their potential biological activities, but the specific actions can vary widely depending on the exact structure of the compound .

properties

IUPAC Name

(1-ethylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUVLTBWVXCDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298757
Record name 1-Ethyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956758-70-6
Record name 1-Ethyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956758-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-1H-pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-ethyl-1H-pyrazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Ethyl-1h-pyrazol-3-yl)methanamine
Reactant of Route 2
(1-Ethyl-1h-pyrazol-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-Ethyl-1h-pyrazol-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-Ethyl-1h-pyrazol-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-Ethyl-1h-pyrazol-3-yl)methanamine
Reactant of Route 6
(1-Ethyl-1h-pyrazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.